N-(2,3-dimethylphenyl)nonanamide
Description
N-(2,3-Dimethylphenyl)nonanamide is a synthetic amide compound characterized by a nonanamide backbone substituted with a 2,3-dimethylphenyl group.
Properties
Molecular Formula |
C17H27NO |
|---|---|
Molecular Weight |
261.4g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)nonanamide |
InChI |
InChI=1S/C17H27NO/c1-4-5-6-7-8-9-13-17(19)18-16-12-10-11-14(2)15(16)3/h10-12H,4-9,13H2,1-3H3,(H,18,19) |
InChI Key |
OYLHOLOQPJRAHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1=CC=CC(=C1C)C |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and TRPV1 Activity
The biological activity of nonanamide derivatives is highly dependent on the substituents on the aromatic ring. Below is a comparison of key analogs:
Table 1: Structural and Pharmacological Comparison of Nonanamide Derivatives
Key Observations:
- Polar Groups Enhance Activity: Hydroxy and methoxy groups (e.g., nonivamide) significantly improve TRPV1 binding and agonist activity compared to non-polar substituents .
- Steric and Lipophilic Effects : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance and increased lipophilicity, which may reduce TRPV1 interaction but improve membrane permeability .
- Cytotoxicity Correlation: Compounds with strong TRPV1 activation (e.g., N-(3,4-dihydroxybenzyl)nonanamide) exhibit higher cytotoxicity, suggesting a trade-off between efficacy and safety .
Toxicity and Selectivity
The cytotoxicity of nonanamide derivatives varies with substituent chemistry:
Table 2: Cytotoxicity Profiles in Different Cell Lines
| Compound Name | BEAS-2B (LC50, µM) | NHBE (LC50, µM) | TRPV1-OE (LC50, µM) |
|---|---|---|---|
| This compound | Not reported | Not reported | Not reported |
| Nonivamide | 115 | 106 | 116 |
| N-(3-Methoxybenzyl)nonanamide | ~100 | ~100 | ~100 |
| N-Benzylnonanamide | >250 | >250 | >250 |
- TRPV1 Expression Dependence: Cytotoxicity in TRPV1-overexpressing (TRPV1-OE) cells correlates with receptor activation, but some analogs (e.g., N-(3,4-dimethoxybenzyl)nonanamide) show decoupled binding and toxicity, indicating off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
